Citalopram N-oxide

Description

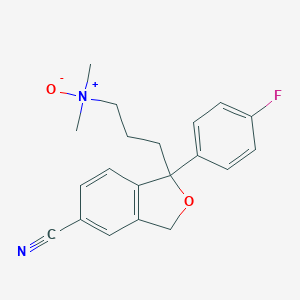

Structure

3D Structure

Properties

IUPAC Name |

3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O2/c1-23(2,24)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-25-20/h4-9,12H,3,10-11,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIOGFDCEWUUSBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50435141 | |

| Record name | Citalopram N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63284-72-0 | |

| Record name | Citalopram N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63284-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citalopram N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063284720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Citalopram N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 63284-72-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CITALOPRAM N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9E2C7VT4RR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Citalopram N-oxide chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citalopram (B1669093) N-oxide is a primary metabolite of the widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), citalopram. As a significant biotransformation product, understanding the chemical structure, properties, and metabolic fate of Citalopram N-oxide is crucial for comprehensive pharmacokinetic and pharmacodynamic profiling of citalopram. This technical guide provides an in-depth overview of this compound, summarizing its chemical and physical properties, and outlining its metabolic pathway.

Chemical Structure and Identification

This compound is formed through the N-oxidation of the tertiary amine in the dimethylaminopropyl side chain of the citalopram molecule.

Chemical Identifiers:

-

IUPAC Name: 3-[5-cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide[1]

-

SMILES String: C--INVALID-LINK--([O-])CCCC1(OCC2=C1C=CC(=C2)C#N)C1=CC=C(F)C=C1[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and analytical characterization.

| Property | Value | Source |

| Molecular Weight | 340.39 g/mol | [2][3][5] |

| Appearance | White to off-white solid | [6] |

| Melting Point | >135°C (decomposition) | [7] |

| Solubility | Slightly soluble in DMSO and Methanol. | |

| pKa (predicted) | 4.48 | [1] |

Metabolic Pathway of Citalopram

Citalopram undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. The formation of this compound is a key step in this pathway.

The metabolic conversion of Citalopram to its major metabolites is illustrated in the following diagram:

References

- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 2. asianpubs.org [asianpubs.org]

- 3. Synthesis method of citalopram intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. High-performance liquid chromatography method for analyzing citalopram and desmethylcitalopram from human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of Citalopram N-oxide from Citalopram

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citalopram N-oxide is a primary metabolite and a known impurity of the selective serotonin (B10506) reuptake inhibitor (SSRI) Citalopram. As a crucial reference standard in pharmaceutical development and quality control, a reliable and well-documented synthetic procedure is essential. This technical guide provides an in-depth overview of the synthesis of this compound from its parent compound, Citalopram, focusing on the N-oxidation reaction. This document outlines the chemical pathway, experimental protocols, and quantitative data to support researchers and professionals in the pharmaceutical sciences.

Chemical Reaction Pathway

The synthesis of this compound is achieved through the direct oxidation of the tertiary amine group in the Citalopram molecule. A common and effective method for this transformation is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in an aprotic solvent. The reaction proceeds as a nucleophilic attack of the nitrogen atom on the electrophilic oxygen of the peroxy acid.

Caption: Reaction scheme for the N-oxidation of Citalopram.

Experimental Protocols

The following protocol is based on established methods for the N-oxidation of tertiary amines using m-CPBA, with specific conditions adapted from patent literature describing the synthesis of this compound.[1]

Materials:

-

Citalopram (free base)

-

meta-Chloroperoxybenzoic acid (m-CPBA, 70-77% purity)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Sodium sulfite (B76179) (Na₂SO₃), 10% aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., dichloromethane, methanol (B129727), ethyl acetate, hexane)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve Citalopram (1.0 equivalent) in anhydrous dichloromethane. The recommended weight-to-volume ratio of Citalopram to solvent is in the range of 1:18 to 1:25.[1] Cool the solution to a temperature between -10 °C and 0 °C using an ice-salt or dry ice/acetone bath.

-

Addition of Oxidizing Agent: While maintaining the low temperature and stirring, add m-CPBA (1.0 to 2.5 molar equivalents) portion-wise to the solution.[1] The m-CPBA should be added slowly to control the reaction exotherm.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material (Citalopram) is consumed.

-

Work-up:

-

Once the reaction is complete, quench the excess m-CPBA by adding a 10% aqueous solution of sodium sulfite. Stir for 15-20 minutes.

-

Allow the mixture to warm to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove the m-chlorobenzoic acid byproduct. Repeat the washing until the aqueous layer is no longer acidic.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel. A typical eluent system would be a gradient of methanol in dichloromethane. The polarity of the N-oxide requires a more polar solvent system for elution compared to the starting amine.

Caption: Experimental workflow for this compound synthesis.

Quantitative Data

The following table summarizes key quantitative data for the synthesis and characterization of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| Citalopram:m-CPBA Molar Ratio | 1:1.0 to 1:2.5 | [1] |

| Reaction Conditions | ||

| Solvent | Aprotic (e.g., Dichloromethane, Acetone, Acetonitrile) | [1] |

| Temperature | -10 to 10 °C | [1] |

| Product Characterization | ||

| Molecular Formula | C₂₀H₂₁FN₂O₂ | |

| Molecular Weight | 340.39 g/mol | |

| Appearance | White to off-white solid | |

| Purity (typical) | ≥95% |

Conclusion

This technical guide provides a comprehensive overview of a reliable method for the synthesis of this compound from Citalopram using m-CPBA. The detailed experimental protocol, reaction pathway, and quantitative data presented herein are intended to assist researchers, scientists, and drug development professionals in the preparation of this important metabolite and impurity standard. Adherence to the described procedures and safety precautions is essential for the successful and safe synthesis of this compound.

References

In Vitro Formation of Citalopram N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro formation of Citalopram (B1669093) N-oxide, a metabolite of the widely prescribed antidepressant, citalopram. This document details the enzymatic pathways responsible for its formation, experimental protocols for its in vitro generation and quantification, and relevant kinetic data.

Introduction

Citalopram, a selective serotonin (B10506) reuptake inhibitor (SSRI), undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. One of its metabolites is Citalopram N-oxide. Understanding the in vitro formation of this metabolite is crucial for several aspects of drug development, including metabolic profiling, drug-drug interaction studies, and predicting in vivo pharmacokinetic variability due to genetic polymorphisms of metabolizing enzymes. In vitro studies have definitively established that the formation of this compound is exclusively catalyzed by the CYP2D6 isoenzyme[1][2][3][4].

Metabolic Pathway of Citalopram N-oxidation

The primary metabolic pathway leading to the formation of this compound involves the direct oxidation of the tertiary amine group of the citalopram molecule. This reaction is catalyzed by CYP2D6.

Quantitative Data: Enzyme Kinetics

The kinetics of this compound formation have been characterized using recombinant CYP2D6 enzymes. The Michaelis-Menten parameters, Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity), describe the efficiency of the enzymatic reaction. The intrinsic clearance (Vmax/Km) is a key parameter for predicting the in vivo clearance of a drug.

| Enzyme Variant | Km (µM) | Vmax (pmol/min/pmol CYP) | Intrinsic Clearance (Vmax/Km) (% of CYP2D6.1) |

| CYP2D6.1 (Wild-type) | 135.3 ± 21.4 | 0.49 ± 0.04 | 100 |

| CYP2D6.10 | 287.4 ± 35.8 | 0.38 ± 0.03 | 37 |

| CYP2D6.49 | 221.6 ± 28.9 | 0.11 ± 0.01 | 13 |

Data adapted from a study on the effect of CYP2D6 genetic polymorphism on the metabolism of citalopram in vitro. The intrinsic clearance of variants is presented as a percentage of the wild-type (CYP2D6.1) enzyme.

Experimental Protocols

In Vitro Incubation using Human Liver Microsomes (HLM)

This protocol describes a general procedure for assessing the formation of this compound using pooled human liver microsomes.

Materials:

-

Pooled Human Liver Microsomes (HLM)

-

Citalopram solution

-

0.1 M Phosphate (B84403) buffer (pH 7.4)

-

NADPH regenerating system:

-

NADP+

-

Glucose-6-phosphate (G6P)

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

-

Ice-cold acetonitrile (B52724) or other suitable organic solvent for reaction termination

-

Incubator/water bath (37°C)

Procedure:

-

Preparation:

-

Thaw the human liver microsomes on ice.

-

Prepare a stock solution of citalopram in a suitable solvent (e.g., methanol (B129727) or DMSO) and dilute it to the desired concentrations in the phosphate buffer. The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid enzyme inhibition.

-

Prepare the NADPH regenerating system. Commercially available premixed systems are recommended for convenience and consistency.

-

-

Incubation:

-

In a microcentrifuge tube, combine the following in order:

-

0.1 M Phosphate buffer (pH 7.4)

-

Human liver microsomes (final concentration typically 0.2-1.0 mg/mL protein)

-

Citalopram solution (at various concentrations, e.g., 1-200 µM)

-

-

Pre-incubate the mixture for 5-10 minutes at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specified period (e.g., 0, 15, 30, 60 minutes). The incubation time should be within the linear range of metabolite formation.

-

-

Reaction Termination:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Vortex the mixture to precipitate the proteins.

-

-

Sample Preparation for Analysis:

-

Centrifuge the terminated reaction mixture at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube for analysis by LC-MS/MS.

-

In Vitro Incubation using Recombinant CYP2D6

This protocol is for determining the specific contribution of CYP2D6 to this compound formation.

Materials:

-

Recombinant human CYP2D6 enzyme (e.g., in insect cell microsomes)

-

Citalopram solution

-

0.1 M Phosphate buffer (pH 7.4)

-

NADPH regenerating system

-

Ice-cold acetonitrile

-

Incubator/water bath (37°C)

Procedure:

-

Preparation: Similar to the HLM protocol, prepare the necessary reagents. The concentration of the recombinant CYP2D6 enzyme should be optimized based on its activity.

-

Incubation:

-

In a microcentrifuge tube, combine the phosphate buffer, recombinant CYP2D6, and citalopram solution.

-

Pre-incubate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a defined time (e.g., 30 minutes). A study investigating CYP2D6 variants incubated citalopram at concentrations ranging from 10-1000 μM for 30 minutes at 37°C[5].

-

-

Reaction Termination and Sample Preparation: Follow the same procedure as described for the HLM incubation.

Analytical Methodology: LC-MS/MS Quantification

The quantification of this compound is typically performed using a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Sample Preparation:

-

Protein Precipitation: As described in the incubation protocols, the addition of a cold organic solvent like acetonitrile is a common and effective method for stopping the reaction and precipitating proteins.

-

Liquid-Liquid Extraction (LLE): An alternative to protein precipitation, LLE can be used to extract the analyte of interest from the incubation matrix.

-

Solid-Phase Extraction (SPE): For cleaner samples and higher sensitivity, SPE can be employed.

LC-MS/MS Parameters (Example):

-

Chromatographic Column: A C18 reversed-phase column is commonly used for the separation of citalopram and its metabolites.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is typically employed.

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound are monitored for selective and sensitive quantification. An internal standard should be used to ensure accuracy and precision.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for an in vitro metabolism experiment to study the formation of this compound.

Conclusion

This technical guide provides a foundational understanding of the in vitro formation of this compound. The exclusive role of CYP2D6 in this metabolic pathway highlights the importance of considering genetic polymorphisms of this enzyme when evaluating the pharmacokinetics of citalopram. The provided protocols and data serve as a valuable resource for researchers in the fields of drug metabolism and pharmacokinetics, enabling the design and execution of robust in vitro studies to further investigate the metabolism of citalopram and other xenobiotics.

References

- 1. karger.com [karger.com]

- 2. Studies on the stereoselective metabolism of citalopram by human liver microsomes and cDNA-expressed cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies on the Stereoselective Metabolism of Citalopram by Human Liver Microsomes and cDNA-Expressed Cytochrome P450 Enzymes | Pharmacology | Karger Publishers [karger.com]

- 4. Studies on the Stereoselective Metabolism of Citalopram by Human Liver Microsomes and cDNA-Expressed Cytochrome P450 Enzymes | Semantic Scholar [semanticscholar.org]

- 5. Effect of CYP2D6 genetic polymorphism on the metabolism of citalopram in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Activity of Citalopram N-oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citalopram (B1669093), a selective serotonin (B10506) reuptake inhibitor (SSRI), is a widely prescribed antidepressant. Its therapeutic action is primarily attributed to its high affinity and selectivity for the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin in the synaptic cleft. Citalopram is metabolized in the liver into several metabolites, including Citalopram N-oxide. This technical guide provides a comprehensive overview of the current understanding of the pharmacological activity of this compound, focusing on its interaction with monoamine transporters.

Metabolism and Formation of this compound

Citalopram undergoes hepatic metabolism primarily through the cytochrome P450 (CYP) enzyme system. The formation of this compound is a result of the N-oxidation of the tertiary amine in the citalopram molecule. In vitro studies using human liver microsomes have identified CYP2D6 as the primary enzyme responsible for this metabolic pathway.

The metabolic conversion of citalopram to its N-oxide metabolite is a significant route of elimination for the parent drug. Pharmacokinetic studies have shown that this compound is present in human plasma and is excreted in the urine[1].

Pharmacological Activity at Monoamine Transporters

The primary pharmacological target of citalopram is the serotonin transporter (SERT). The activity of its metabolites at this and other monoamine transporters, such as the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET), is crucial for understanding the overall pharmacological profile of the parent drug.

Serotonin Transporter (SERT)

Dopamine (DAT) and Norepinephrine (NET) Transporters

Detailed quantitative data on the binding affinity or inhibitory activity of this compound at the dopamine and norepinephrine transporters are not available in the reviewed literature. Given the significantly reduced activity of citalopram's metabolites at the primary target (SERT), it is generally presumed that their activity at DAT and NET is also minimal. However, without direct experimental evidence, this remains an assumption.

Data Presentation

Due to the limited availability of specific quantitative data for this compound, the following table summarizes the known information regarding its pharmacology.

| Compound | Target | Parameter | Value | Reference |

| This compound | SERT | Potency vs. Citalopram | At least 8-fold less potent | [1][2][3] |

| DAT | Ki or IC50 | Not Available | ||

| NET | Ki or IC50 | Not Available |

Experimental Protocols

The determination of the binding affinity of a compound like this compound to monoamine transporters is typically performed using in vitro radioligand binding assays. Below is a detailed, generalized protocol for such an experiment.

Radioligand Binding Assay for SERT, DAT, and NET

Objective: To determine the binding affinity (Ki) of this compound for the human serotonin, dopamine, and norepinephrine transporters.

Materials:

-

Test Compound: this compound

-

Reference Compounds: Citalopram (for SERT), GBR-12909 (for DAT), Nisoxetine (for NET)

-

Radioligands: [³H]Citalopram (for SERT), [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET)

-

Membrane Preparations: Cell membranes from HEK293 cells stably expressing the human SERT, DAT, or NET.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

-

Filtration System: Cell harvester and glass fiber filters (e.g., Whatman GF/B)

-

Scintillation Counter and Scintillation Fluid

Procedure:

-

Compound Dilution: Prepare a series of dilutions of this compound and the reference compounds in the assay buffer.

-

Assay Plate Preparation: In a 96-well plate, set up the following for each transporter:

-

Total Binding: Radioligand and assay buffer.

-

Non-specific Binding: Radioligand and a high concentration of a known competitor (e.g., 10 µM of the respective reference compound).

-

Displacement: Radioligand and varying concentrations of the test compound (this compound).

-

-

Reaction Initiation: Add the membrane preparation to each well to start the binding reaction. The final assay volume is typically 200-250 µL.

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 25°C) for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Mandatory Visualization

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. researchgate.net [researchgate.net]

- 3. In vitro biotransformation of the selective serotonin reuptake inhibitor citalopram, its enantiomers and demethylated metabolites by monoamine oxidase in rat and human brain preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Citalopram N-oxide in Drug Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citalopram (B1669093), a selective serotonin (B10506) reuptake inhibitor (SSRI), is a widely prescribed antidepressant. Its efficacy and safety profile are intrinsically linked to its metabolic fate within the body. While N-demethylation to desmethylcitalopram (B1219260) (DCT) and didesmethylcitalopram (DDCT) constitutes the primary metabolic route, N-oxidation to form citalopram N-oxide represents a significant, albeit secondary, pathway. This technical guide provides an in-depth exploration of the role of this compound in the overall metabolism of citalopram, detailing the enzymatic processes involved, quantitative data on its formation, and relevant experimental protocols.

Citalopram Metabolism Overview

Citalopram is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. The main metabolic pathways include:

-

N-demethylation: This is the principal metabolic route, leading to the formation of the active metabolite desmethylcitalopram (DCT) and subsequently to the less active didesmethylcitalopram (DDCT). The enzymes CYP2C19 and CYP3A4 are primarily responsible for the first demethylation step, with a minor contribution from CYP2D6. The second demethylation to DDCT is mediated by CYP2D6.[1][2]

-

N-oxidation: This pathway results in the formation of this compound.

-

Deamination: This leads to the formation of a propionic acid derivative.[3][4]

The Role and Formation of this compound

This compound is a metabolite of citalopram formed through the process of N-oxidation, where an oxygen atom is added to the nitrogen of the dimethylamino group.[5]

Enzymology of this compound Formation

In vitro studies utilizing human liver microsomes and cDNA-expressed CYP enzymes have conclusively identified CYP2D6 as the exclusive enzyme responsible for the formation of this compound.[6] This finding is crucial for understanding potential drug-drug interactions and the impact of genetic polymorphisms in CYP2D6 on citalopram metabolism.

Pharmacological Activity of this compound

In vitro studies have demonstrated that this compound is at least 8 times less potent than the parent drug, citalopram, in inhibiting serotonin reuptake.[3][4] This suggests that this compound does not significantly contribute to the antidepressant effects of citalopram.

Quantitative Data on Citalopram Metabolism

The following tables summarize the available quantitative data on the pharmacokinetics and metabolism of citalopram and its metabolites.

Table 1: Pharmacokinetic Parameters of Citalopram in Healthy Adults

| Parameter | Value | Reference |

| Bioavailability | ~80% | [2] |

| Tmax (Peak Plasma Time) | ~4 hours | [3] |

| Half-life (t1/2) | ~35 hours | [3][4] |

| Volume of Distribution (Vd) | ~12 L/kg | [3] |

| Systemic Clearance (CL) | 330 mL/min | [3] |

| Protein Binding | ~80% | [3] |

Table 2: Relative Plasma Concentrations of Citalopram and its Major Metabolites at Steady State

| Compound | Relative Concentration to Citalopram | Reference |

| Desmethylcitalopram (DCT) | Approximately one-half | [3][4] |

| Didemethylcitalopram (DDCT) | Approximately one-tenth | [3][4] |

Table 3: Urinary Excretion of Citalopram and its Metabolites (% of Radioactive Dose after 7 days)

| Compound | Percentage of Dose | Reference |

| Unchanged Citalopram | 12-23% | [2] |

| This compound | 7% |

Table 4: Serotonin Transporter (SERT) Binding Affinity of Citalopram and its Metabolite

| Compound | Ki (nM) | Reference |

| (S)-Citalopram | 1.1 | [5] |

| Desmethylcitalopram | 12.8 | [1] |

Experimental Protocols

In Vitro Metabolism of Citalopram using Human Liver Microsomes

This protocol outlines a general procedure for studying the in vitro metabolism of citalopram to this compound using human liver microsomes.

Materials:

-

Human liver microsomes (pooled from multiple donors)

-

Citalopram hydrochloride

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (for reaction termination)

-

Internal standard (e.g., a structurally similar compound not present in the incubation)

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing human liver microsomes (final concentration, e.g., 0.5 mg/mL) and citalopram (at various concentrations to determine kinetics) in potassium phosphate buffer.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

-

Termination of Reaction: Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Sample Processing: Centrifuge the terminated reaction mixture to precipitate proteins.

-

Analysis: Transfer the supernatant to an autosampler vial and analyze the formation of this compound using a validated LC-MS/MS method.

Quantification of this compound in Human Plasma by LC-MS/MS

This protocol provides a general outline for the quantitative analysis of this compound in human plasma.

Materials:

-

Human plasma samples

-

This compound analytical standard

-

Internal standard (e.g., a stable isotope-labeled analog of this compound)

-

Acetonitrile for protein precipitation

-

LC-MS/MS system with a suitable C18 column

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of human plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.

-

Vortex the mixture vigorously for 1 minute to precipitate plasma proteins.

-

Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes.

-

-

LC-MS/MS Analysis:

-

Transfer the clear supernatant to an autosampler vial.

-

Inject an aliquot of the supernatant onto the LC-MS/MS system.

-

Liquid Chromatography: Separate the analytes using a C18 column with a gradient mobile phase (e.g., consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Mass Spectrometry: Detect and quantify this compound and the internal standard using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for each compound.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analytical standards.

-

Determine the concentration of this compound in the plasma samples by interpolating their peak area ratios on the calibration curve.

-

Mandatory Visualizations

Conclusion

This compound is a notable, albeit minor, metabolite of citalopram formed exclusively by the action of CYP2D6. Its significantly lower pharmacological activity compared to the parent compound suggests a limited direct contribution to the therapeutic effects of citalopram. However, understanding the N-oxidation pathway is critical for a comprehensive view of citalopram's disposition, particularly when considering factors that can influence CYP2D6 activity, such as co-administered drugs and genetic polymorphisms. The experimental protocols and quantitative data presented in this guide provide a foundational resource for researchers and professionals in the field of drug metabolism and development.

References

- 1. Pharmacological properties of the active metabolites of the antidepressants desipramine and citalopram - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PharmGKB summary: citalopram pharmacokinetics pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. Studies on the stereoselective metabolism of citalopram by human liver microsomes and cDNA-expressed cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Relevance of Citalopram N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citalopram (B1669093), a selective serotonin (B10506) reuptake inhibitor (SSRI), is a widely prescribed antidepressant. Its metabolism in the human body leads to the formation of several metabolites, including Citalopram N-oxide. This technical guide provides an in-depth analysis of the biological relevance of this compound, focusing on its metabolism, pharmacokinetics, pharmacodynamics, and toxicological profile. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and pharmacology.

Introduction

Citalopram is a racemic mixture of (S)-citalopram (escitalopram) and (R)-citalopram, with the former being the pharmacologically active enantiomer responsible for the inhibition of the serotonin transporter (SERT)[1]. The therapeutic action of citalopram is attributed to its ability to block the reuptake of serotonin in the synaptic cleft, thereby increasing the concentration of this neurotransmitter[2]. The metabolism of citalopram is a critical aspect of its overall pharmacological profile, leading to the formation of metabolites that may possess their own biological activities. One such metabolite is this compound. Understanding the biological relevance of this compound is essential for a complete comprehension of citalopram's pharmacology and for the development of safer and more effective antidepressant therapies.

Metabolism and Pharmacokinetics

Citalopram is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system[1]. The formation of this compound occurs through an N-oxidation reaction, a process exclusively mediated by the enzyme CYP2D6[][4][5]. This metabolic pathway is one of several routes for citalopram's biotransformation, which also includes N-demethylation to desmethylcitalopram (B1219260) (DCT) and didesmethylcitalopram (DDCT)[6][7].

Quantitative Data on Citalopram Metabolism

| Parameter | Value | Reference |

| Primary Enzyme for N-oxidation | CYP2D6 | [][4][5] |

| Citalopram Half-life | Approximately 35 hours | [1][6] |

| Bioavailability (oral) | ~80% | [7] |

| Plasma Protein Binding | ~80% | [6] |

Metabolic Pathway of Citalopram

The following diagram illustrates the major metabolic pathways of citalopram, including the formation of this compound.

Pharmacodynamics

The primary pharmacological target of citalopram is the serotonin transporter (SERT)[2]. The biological activity of its metabolites is a key factor in the overall therapeutic and side-effect profile of the parent drug.

Serotonin Transporter (SERT) Binding Affinity

| Compound | Relative Potency at SERT | Reference |

| Citalopram | High | [2] |

| Citalopram Metabolites (including N-oxide) | At least 8-fold less potent than Citalopram | [6] |

Other Potential Pharmacological Effects

There is limited information available regarding the specific pharmacological effects of isolated this compound on other receptors or signaling pathways. The general consensus is that the contribution of citalopram's metabolites, including the N-oxide, to the overall antidepressant effect is likely negligible due to their lower potency and concentrations in the brain[1].

Toxicology

The toxicological profile of this compound as an isolated compound has not been extensively studied. Most toxicological data pertains to the parent drug, citalopram. Acute intoxication with citalopram can lead to a range of symptoms, including drowsiness, tachycardia, and in severe cases, seizures and coma[8]. Long-term exposure to citalopram has been shown to induce neurotoxic effects in zebrafish, affecting motor function, learning, and memory[9]. However, it is important to note that these studies focus on the parent drug and do not isolate the effects of the N-oxide metabolite. In vitro studies on rat hepatocytes have shown that citalopram can induce cytotoxicity through oxidative stress[10].

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Quantification of this compound in Biological Matrices

Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is widely used for the sensitive and selective quantification of citalopram and its metabolites in biological samples such as plasma and brain tissue.

Sample Preparation (Plasma):

-

To 200 µL of plasma, add an internal standard (e.g., a deuterated analog of citalopram or a structurally similar compound).

-

Precipitate proteins by adding 600 µL of acetonitrile.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

Chromatographic Conditions:

-

Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient program starting with a low percentage of mobile phase B, increasing to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. The exact m/z transitions will depend on the instrument and may need to be optimized. For this compound (C20H21FN2O2, MW: 340.39 g/mol ), a potential precursor ion would be [M+H]+ at m/z 341.2.

Workflow Diagram:

Synthesis of this compound Reference Standard

The synthesis of this compound is typically achieved by the oxidation of citalopram.

Materials:

-

Citalopram

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Sodium bicarbonate solution

-

Sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve citalopram in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of m-CPBA (1.1 equivalents) in dichloromethane to the citalopram solution.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess m-CPBA and the resulting m-chlorobenzoic acid.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to obtain pure this compound.

Conclusion

This compound is a minor metabolite of citalopram, formed via CYP2D6-mediated N-oxidation. Based on the available evidence, its biological relevance in terms of contributing to the therapeutic effect or toxicity of citalopram appears to be limited. This is primarily due to its significantly lower potency in inhibiting the serotonin transporter compared to the parent drug. However, for a complete understanding of citalopram's disposition and to account for all metabolic pathways, the characterization and quantification of this compound remain important in preclinical and clinical studies. Further research focusing on the specific pharmacological and toxicological properties of the isolated N-oxide metabolite would be beneficial to definitively establish its role in the overall profile of citalopram.

References

- 1. Citalopram - Wikipedia [en.wikipedia.org]

- 2. CITALOPRAM (PD000475, WSEQXVZVJXJVFP-UHFFFAOYSA-N) [probes-drugs.org]

- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0060654) [hmdb.ca]

- 5. Effect of CYP2D6 genetic polymorphism on the metabolism of citalopram in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. PharmGKB summary: citalopram pharmacokinetics pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Long-Term Exposure to SSRI Citalopram Induces Neurotoxic Effects in Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro and in vivo evaluation of the mechanisms of citalopram-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Citalopram N-oxide: A Comprehensive Technical Guide to its Identification and Characterization

CAS Number: 63284-72-0

This in-depth technical guide provides a comprehensive overview of Citalopram (B1669093) N-oxide, a primary metabolite and impurity of the widely prescribed antidepressant, Citalopram. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its identification, synthesis, and characterization, including experimental protocols and quantitative data analysis.

Core Identification and Properties

Citalopram N-oxide is formally known as 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarbonitrile N-oxide. It is recognized as a significant metabolite formed in vivo through the oxidation of the tertiary amine in the parent citalopram molecule. It is also considered a process-related impurity and a degradation product that can form under specific stress conditions.

Table 1: Core Identification and Physicochemical Properties of this compound

| Parameter | Value | Reference |

| CAS Number | 63284-72-0 | [1][2] |

| Molecular Formula | C₂₀H₂₁FN₂O₂ | [3] |

| Molecular Weight | 340.39 g/mol | [3] |

| IUPAC Name | 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarbonitrile N-oxide | [4] |

| Synonyms | Citalopram Impurity 11, Citalopram Related Compound E, Escitalopram EP Impurity H | [4] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 91-93 °C | |

| Solubility | Slightly soluble in DMSO and Methanol |

Metabolic Pathway and Formation

Citalopram is metabolized in the liver primarily by the cytochrome P450 enzyme system. The formation of this compound is specifically mediated by the CYP2D6 isoenzyme through an N-oxidation reaction.[6] This metabolic conversion is a crucial aspect of the drug's pharmacokinetic profile.

References

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. tijer.org [tijer.org]

- 3. Development and Characterization of Citalopram-Loaded Thermosensitive Polymeric Micelles for Nasal Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

Discovery and Initial Characterization of Citalopram N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citalopram (B1669093), a selective serotonin (B10506) reuptake inhibitor (SSRI), is a widely prescribed antidepressant. Its metabolism in the human body leads to the formation of several metabolites, including Citalopram N-oxide. This technical guide provides a comprehensive overview of the discovery and initial characterization of this compound, focusing on its synthesis, analytical characterization, and known pharmacokinetic and pharmacodynamic properties. This document is intended to serve as a foundational resource for researchers and professionals involved in drug development and pharmacology.

Introduction

Citalopram is a racemic mixture of (S)-citalopram (escitalopram) and (R)-citalopram. The therapeutic effect of citalopram is primarily attributed to the S-enantiomer, which is a potent and highly selective inhibitor of the serotonin transporter (SERT).[1] The metabolism of citalopram is a critical aspect of its pharmacology, influencing its efficacy and safety profile. One of the metabolites formed is this compound, generated through the N-oxidation of the tertiary amine in the citalopram molecule. This guide delves into the specifics of this metabolite.

Discovery and Synthesis

The formation of this compound is a result of the metabolic N-oxidation of citalopram.[] While primarily known as a metabolite, its synthesis in a laboratory setting is crucial for producing reference standards for analytical studies and for further pharmacological investigation.

Biosynthesis

In vivo, this compound is formed from citalopram, a process mediated by the cytochrome P450 enzyme CYP2D6. Genetic variations in the CYP2D6 gene can lead to significant differences in the rate of citalopram metabolism, which may affect the plasma concentrations of both the parent drug and its metabolites, including the N-oxide.[3]

Chemical Synthesis

General Hypothetical Synthesis Protocol:

-

Step 1: Dissolution. Citalopram free base is dissolved in a suitable aprotic solvent, such as dichloromethane (B109758) or chloroform.

-

Step 2: Oxidation. A controlled amount of an oxidizing agent (e.g., m-CPBA) is added to the solution, typically at a reduced temperature (e.g., 0 °C) to manage the exothermic reaction.

-

Step 3: Reaction Monitoring. The progress of the reaction is monitored using an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Step 4: Quenching and Extraction. Once the reaction is complete, the excess oxidizing agent is quenched, and the product is extracted from the reaction mixture.

-

Step 5: Purification. The crude this compound is purified using chromatographic techniques, such as column chromatography, to yield the pure compound.

Experimental Protocols

In Vitro Metabolism of Citalopram to this compound

This protocol describes the in vitro formation of this compound using human liver microsomes or recombinant CYP2D6 enzymes.

-

Materials:

-

Citalopram hydrochloride

-

Human liver microsomes or recombinant human CYP2D6

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate (B84403) buffer (pH 7.4)

-

Incubator (37 °C)

-

Quenching solution (e.g., acetonitrile)

-

Analytical standards for citalopram and this compound

-

-

Procedure:

-

Prepare a reaction mixture containing human liver microsomes or recombinant CYP2D6 in phosphate buffer.

-

Add citalopram to the reaction mixture at various concentrations (e.g., 10-1000 µM).[3]

-

Pre-incubate the mixture at 37 °C for a short period.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate the reaction at 37 °C for a defined period (e.g., 30 minutes).[3]

-

Terminate the reaction by adding a quenching solution.

-

Centrifuge the mixture to pellet the protein.

-

Analyze the supernatant for the presence of this compound using a validated analytical method (e.g., HPLC).

-

Analytical Characterization by HPLC

This protocol outlines a general method for the detection and quantification of this compound.

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector.

-

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate buffer (e.g., pH 4.0).[5] The exact ratio should be optimized for the best separation.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at approximately 240 nm or fluorescence detection with excitation at 250 nm and emission at 325 nm.[5][6]

-

Injection Volume: 50 µL.[5]

-

-

Sample Preparation:

-

Plasma or serum samples may require a solid-phase extraction (SPE) step for cleanup and concentration.[5]

-

-

Quantification:

-

A calibration curve is generated using known concentrations of a this compound analytical standard.

-

Data Presentation

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₀H₂₁FN₂O₂ |

| Molecular Weight | 340.39 g/mol |

| Appearance | White to off-white solid |

| Storage Temperature | 2 - 8 °C, keep away from light, hygroscopic |

Pharmacokinetic Parameters (Relative Data)

Direct pharmacokinetic parameters for this compound are not well-documented in publicly available literature, likely due to its low plasma concentrations. However, relative concentrations have been reported.

| Parameter | Finding |

| Plasma Concentration relative to Citalopram | The concentrations of citalopram's metabolites, demethylcitalopram (DCT) and didemethylcitalopram (B1207907) (DDCT), in plasma at steady state are approximately one-half and one-tenth, respectively, that of the parent drug.[7] The concentration of this compound is generally low in plasma.[1] |

| Urinary Excretion | In a study with radiolabeled citalopram, the N-oxide metabolite accounted for 7% of the total radioactivity recovered in urine over 7 days. For comparison, unchanged citalopram was 26%, N-demethyl-citalopram (DCT) was 19%, and N,N-didemethyl-citalopram (DDCT) was 9%. |

Pharmacodynamic Properties (In Vitro)

| Target | Finding |

| Serotonin Transporter (SERT) | In vitro studies indicate that citalopram is at least 8 times more potent than its metabolites in inhibiting serotonin reuptake, suggesting that the metabolites, including the N-oxide, do not likely contribute significantly to the antidepressant actions of citalopram.[7] Specific binding affinity data (e.g., Ki or IC50) for this compound at SERT is not readily available. |

| Other Receptors | Citalopram itself has very low affinity for other neurotransmitter receptors, and it is presumed that its metabolites, including the N-oxide, also have low affinity, though specific data is lacking.[7] |

Visualizations

Conclusion

This compound is a minor metabolite of citalopram, formed via CYP2D6-mediated N-oxidation. Its pharmacological activity is considered to be significantly lower than that of the parent compound. While detailed pharmacokinetic and pharmacodynamic data for this compound are limited, this guide provides a summary of the current knowledge. The provided experimental protocols offer a starting point for researchers interested in the synthesis and analysis of this metabolite. Further research is warranted to fully elucidate the potential role of this compound in the overall pharmacological profile of citalopram.

References

- 1. researchgate.net [researchgate.net]

- 3. Effect of CYP2D6 genetic polymorphism on the metabolism of citalopram in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research.rug.nl [research.rug.nl]

- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 6. Stereoselective HPLC-assay for citalopram and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

Citalopram N-oxide: A Potential Biomarker for Personalized Antidepressant Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Citalopram (B1669093), a selective serotonin (B10506) reuptake inhibitor (SSRI), is a widely prescribed medication for the treatment of major depressive disorder. As with many psychotropic drugs, patient response to citalopram can be highly variable, leading to a trial-and-error approach in clinical practice. The identification of reliable biomarkers to predict treatment efficacy and adverse effects is a critical unmet need in personalized medicine. Citalopram N-oxide, a primary metabolite of citalopram, has emerged as a potential candidate for such a biomarker. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its metabolism, quantification, and the nascent evidence supporting its role in predicting clinical outcomes.

Metabolism and Pharmacokinetics of this compound

Citalopram is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. The formation of this compound occurs through an N-oxidation reaction, a process predominantly mediated by the polymorphic enzyme CYP2D6.[1] This metabolic pathway is significant as genetic variations in the CYP2D6 gene can lead to substantial inter-individual differences in enzyme activity, thereby influencing the rate of this compound formation.

In vitro studies utilizing human liver microsomes and recombinant CYP enzymes have demonstrated that different CYP2D6 allelic variants significantly alter the intrinsic clearance (Vmax/Km) for the formation of this compound.[1] Compared to the wild-type CYP2D6*1 allele, the intrinsic clearance for this compound formation by various mutant alleles can range from 13% to 138%.[1] This highlights the potential for an individual's genetic makeup to significantly impact the circulating levels of this metabolite.

While data on the absolute plasma concentrations of racemic this compound are limited, studies on its enantiomer, escitalopram (B1671245), provide some insight. In a study of depressed patients treated with escitalopram, the mean plasma concentration of esthis compound (S-NOCT) was found to be 0.87 ± 0.94 ng/mL. It is important to note that these values may not be directly extrapolated to racemic citalopram.

Urinary excretion studies have shown that this compound accounts for a notable portion of the eliminated drug. In a study involving healthy male volunteers who received a single oral dose of radiolabelled citalopram, the N-oxide metabolite constituted 7% of the total radioactive compounds excreted in the urine over a 7-day period.[2]

Quantitative Data Summary

| Analyte | Biological Matrix | Population | Mean Concentration (± SD) or Relative Amount | Reference |

| Esthis compound (S-NOCT) | Plasma | Depressed Patients | 0.87 ± 0.94 ng/mL | |

| This compound | Urine | Healthy Male Volunteers | 7% of total excreted compounds over 7 days | [2] |

| CYP2D6 Variant Activity | In vitro | Recombinant Enzymes | Intrinsic Clearance vs. CYP2D6*1 | Reference |

| Various CYP2D6 Alleles | - | - | 13% - 138% | [1] |

Experimental Protocols

Quantification of Citalopram and its Metabolites by LC-MS/MS

The following protocol is a representative method for the simultaneous quantification of citalopram and its metabolites, including the N-oxide, in human plasma. This method can be adapted and validated for specific research needs.

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma, add an internal standard solution (e.g., a deuterated analog of citalopram or a structurally similar compound).

-

Add 300 µL of a protein precipitating agent (e.g., acetonitrile (B52724) or methanol).

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. Chromatographic Separation (HPLC)

-

Column: A reversed-phase C18 column (e.g., 50 mm × 2.1 mm, 1.9 µm particle size) is suitable for separation.

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile) is typically employed. The gradient program should be optimized to achieve adequate separation of citalopram, this compound, and other metabolites.

-

Flow Rate: A flow rate of 0.3 to 0.5 mL/min is commonly used.

-

Injection Volume: A small injection volume (e.g., 5 µL) is recommended to minimize matrix effects.

-

Column Temperature: Maintaining the column at a constant temperature (e.g., 40°C) ensures reproducible retention times.

3. Mass Spectrometric Detection (MS/MS)

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used for the analysis of citalopram and its metabolites.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification due to its high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions for citalopram, this compound, and the internal standard need to be determined and optimized. For example:

-

Citalopram: m/z 325.2 → 109.1

-

This compound: m/z 341.2 → 324.2 (Note: This is a hypothetical transition and needs to be experimentally determined).

-

-

Data Analysis: The concentration of each analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

Signaling Pathways and Experimental Workflows

Citalopram Metabolism Pathway

The following diagram illustrates the primary metabolic pathways of citalopram, highlighting the role of CYP enzymes in the formation of its major metabolites, including this compound.

Caption: Metabolic pathway of citalopram.

Experimental Workflow for Biomarker Discovery

The following diagram outlines a typical workflow for investigating the potential of this compound as a clinical biomarker.

Caption: Biomarker discovery workflow.

Future Directions and Conclusion

The existing evidence suggests that this compound is a quantifiable metabolite of citalopram whose formation is significantly influenced by CYP2D6 genetic polymorphisms. This inherent variability makes it a plausible candidate biomarker for predicting citalopram metabolism and, potentially, clinical response. However, a critical knowledge gap exists in the direct correlation between this compound levels and therapeutic efficacy or the incidence of adverse effects in patients treated with racemic citalopram.

Future research should focus on prospective clinical studies that longitudinally measure plasma and urine concentrations of racemic this compound in a well-characterized cohort of patients with major depressive disorder. These studies should incorporate comprehensive clinical assessments and CYP2D6 genotyping. Such investigations are essential to validate the clinical utility of this compound as a biomarker for optimizing citalopram therapy and advancing the paradigm of personalized medicine in psychiatry.

References

Review of Citalopram N-oxide in scientific literature

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citalopram (B1669093), a selective serotonin (B10506) reuptake inhibitor (SSRI), is a widely prescribed antidepressant. Its metabolism in the human body leads to the formation of several metabolites, including Citalopram N-oxide. This technical guide provides a comprehensive review of the scientific literature on this compound, focusing on its chemical properties, metabolic pathway, and analytical determination. While quantitative pharmacokinetic and pharmacodynamic data for this compound are limited in published literature, this document summarizes the available information and provides detailed hypothetical experimental protocols to guide further research.

Chemical and Physical Properties

This compound is a metabolite of citalopram formed through the N-oxidation of the tertiary amine in the dimethylaminopropyl side chain. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₁FN₂O₂ | (Calculated) |

| Molecular Weight | 340.39 g/mol | (Calculated) |

| Chemical Name | 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile N-oxide | (IUPAC) |

| CAS Number | 63284-72-0 | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Data Not Available | N/A |

| pKa | Data Not Available | N/A |

| LogP | Data Not Available | N/A |

Metabolism and Pharmacokinetics

Citalopram is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. The formation of this compound is a minor metabolic pathway.

Metabolic Pathway

The N-oxidation of citalopram to this compound is exclusively mediated by the enzyme CYP2D6 .[1] This is one of several metabolic routes for citalopram, which also include N-demethylation to desmethylcitalopram (B1219260) (DCT) and didesmethylcitalopram (DDCT), and deamination to a propionic acid derivative.[2]

Figure 1: Metabolic conversion of Citalopram to this compound.

Pharmacokinetic Data

Table 1: Pharmacokinetic Parameters of Citalopram and its Metabolites

| Parameter | Citalopram | Desmethylcitalopram (DCT) | Didesmethylcitalopram (DDCT) | This compound |

| Cmax (plasma) | Dose-dependent | ~50% of Citalopram | ~10% of Citalopram | Data Not Available |

| Tmax (plasma) | ~4 hours[2] | Data Not Available | Data Not Available | Data Not Available |

| AUC (plasma) | Dose-dependent | Data Not Available | Data Not Available | Data Not Available |

| Half-life (t½) | ~35 hours[2] | Data Not Available | Data Not Available | Data Not Available |

| Urinary Excretion | ~12-23% (unchanged)[1] | ~5% of dose[2] | Data Not Available | ~7% of dose[3] |

Pharmacological Activity

The pharmacological activity of this compound is considered to be significantly less than that of the parent compound, citalopram. In vitro studies have shown that citalopram is at least 8 times more potent than its metabolites in the inhibition of serotonin reuptake.[2] This suggests that this compound does not contribute significantly to the therapeutic effects of citalopram.

Table 2: Pharmacodynamic Properties

| Target | Citalopram (Ki/IC50) | This compound (Ki/IC50) |

| Serotonin Transporter (SERT) | High affinity | Data Not Available |

| CYP2D6 Inhibition | Weak inhibitor[4] | Data Not Available |

| Other CYP Isozymes | Negligible inhibition of CYP1A2, 2C9, 2C19, 2E1, and 3A4[5] | Data Not Available |

Experimental Protocols

Hypothetical Synthesis of this compound

This protocol describes a potential method for the synthesis of this compound from citalopram for use as an analytical standard. The procedure is based on general methods for N-oxidation of tertiary amines.

Materials:

-

Citalopram hydrobromide

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

Procedure:

-

Free-basing of Citalopram: Dissolve citalopram hydrobromide in water and adjust the pH to >10 with a suitable base (e.g., 1M NaOH). Extract the free base into an organic solvent such as dichloromethane. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to obtain citalopram free base as an oil.

-

N-oxidation: Dissolve the citalopram free base in dichloromethane. Cool the solution to 0 °C in an ice bath. Add a solution of m-CPBA (1.1 equivalents) in dichloromethane dropwise to the stirred solution.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench the excess m-CPBA by adding a saturated solution of sodium bicarbonate. Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of methanol in ethyl acetate to isolate this compound.

-

Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Figure 2: Synthetic workflow for this compound.

Quantification of this compound in Human Plasma by LC-MS/MS

This protocol outlines a general method for the simultaneous quantification of citalopram and its metabolites, including this compound, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of an internal standard solution (e.g., a deuterated analog of citalopram).

-

Add 300 µL of cold acetonitrile (B52724) to precipitate the proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient starting with a low percentage of mobile phase B, increasing to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for citalopram, its metabolites (including this compound), and the internal standard would need to be optimized. For this compound (m/z 341.1), potential product ions could be investigated by fragmentation experiments.

-

3. Data Analysis:

-

Quantify the concentration of this compound by constructing a calibration curve using known concentrations of the synthesized standard.

-

The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration.

Figure 3: Workflow for quantification of this compound.

Conclusion

This compound is a minor metabolite of citalopram, formed via CYP2D6-mediated N-oxidation. The available data suggest that it has minimal pharmacological activity and is excreted in small amounts in the urine. A significant gap exists in the scientific literature regarding its detailed pharmacokinetic and pharmacodynamic properties. The experimental protocols provided in this guide offer a starting point for researchers aiming to synthesize and quantify this compound, which will be crucial for a more complete understanding of its role in the overall disposition and effects of citalopram. Further research is warranted to fully characterize this metabolite and its potential clinical relevance.

References

- 1. PharmGKB summary: citalopram pharmacokinetics pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Metabolism and excretion of citalopram in man: identification of O-acyl- and N-glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. Escitalopram (S-citalopram) and its metabolites in vitro: cytochromes mediating biotransformation, inhibitory effects, and comparison to R-citalopram - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Determination of Citalopram N-oxide by High-Performance Liquid Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citalopram (B1669093), a selective serotonin (B10506) reuptake inhibitor (SSRI), is a widely prescribed antidepressant.[1] Its metabolism in the liver primarily involves N-demethylation, leading to metabolites such as desmethylcitalopram (B1219260) and didemethylcitalopram.[2] Another key transformation product is Citalopram N-oxide, which can be formed through metabolic processes or as a degradation product under certain conditions.[1][3] this compound is recognized as a known impurity and metabolite of Citalopram.[3][4] The quantification of this compound is crucial for understanding the metabolic profile of the parent drug, for quality control in pharmaceutical formulations, and in stability studies.[3][5]

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. The described protocol is based on established stability-indicating methods for Citalopram and its related substances.[3]

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is critical for method development.

| Property | Value |

| Molecular Formula | C₂₀H₂₁FN₂O₂[4] |

| Molecular Weight | 340.4 g/mol [6] |

| Melting Point | 91-93°C[4] |

| Solubility | Slightly soluble in DMSO and Methanol[4] |

| Appearance | White to off-white solid[4][7] |

Experimental Protocol

This protocol outlines the necessary steps for the quantitative analysis of this compound.

Materials and Reagents

-

This compound reference standard (purity ≥95%)[8]

-

Citalopram Hydrobromide

-

Acetonitrile (HPLC grade)

-

Ammonium (B1175870) acetate (B1210297) (analytical grade)

-

Glacial acetic acid (analytical grade)

-

Ultrapure water

-

Methanol (B129727) (HPLC grade)

-

Hydrogen peroxide (30%)[3]

Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector

-

C8 or C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3]

-

Analytical balance

-

Volumetric flasks and pipettes

-

pH meter

-

Sonication bath

-

Syringe filters (0.45 µm)

Preparation of Solutions

Mobile Phase: Prepare a solution of ammonium acetate buffer (e.g., 0.02 M) in ultrapure water. Adjust the pH to 4.5 with glacial acetic acid. The mobile phase consists of a mixture of this buffer and acetonitrile. A common starting ratio is 50:50 (v/v), which can be optimized for best separation.[3]

Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol. Sonicate if necessary to ensure complete dissolution.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL.

Sample Preparation

For Pharmaceutical Formulations:

-

Weigh and finely powder a representative number of tablets.

-

Accurately weigh a portion of the powder equivalent to a known amount of Citalopram and transfer it to a volumetric flask.

-

Add a suitable volume of methanol to dissolve the active ingredient and sonicate for 15-20 minutes.

-

Dilute to the mark with methanol and mix well.

-

Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial. Further dilution with the mobile phase may be necessary to bring the concentration within the calibration range.

For Forced Degradation Studies (to generate this compound): this compound can be formed under photolytic and oxidative stress conditions.[3]

-

Oxidative Degradation: Dissolve Citalopram Hydrobromide in a solution of 3% hydrogen peroxide and keep it at room temperature for 48 hours.[3]

-

Photolytic Degradation: Expose a solution of Citalopram Hydrobromide in water to UV light (e.g., in a photostability chamber).[3] Following degradation, the samples should be diluted with the mobile phase to an appropriate concentration for HPLC analysis.

Chromatographic Conditions

| Parameter | Condition |

| Column | C8 or C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : Ammonium Acetate Buffer (pH 4.5) |

| Flow Rate | 0.5 - 1.0 mL/min[3] |

| Injection Volume | 10 - 20 µL |

| Column Temperature | Ambient or controlled at 25-30°C |

| Detection Wavelength | 240 nm[3] |

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the HPLC analysis of Citalopram and its related substances, which can be used as a reference for the quantification of this compound.

| Parameter | Citalopram | This compound (Expected) | Reference |

| Retention Time (min) | Varies depending on exact conditions | Expected to be well-resolved from Citalopram | [3] |

| Linearity Range | 5-500 µg/mL | To be determined (e.g., 1-100 µg/mL) | [3] |

| Limit of Detection (LOD) | 1 µg/mL | To be determined | [3] |

| Limit of Quantification (LOQ) | 5 µg/mL | To be determined | [3] |

| Accuracy (% Recovery) | 88-97% | Expected to be within 98-102% | [3] |